molecular formula C14H25NO4 B15218543 tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate

tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate

Cat. No.: B15218543
M. Wt: 271.35 g/mol
InChI Key: HQLMLUKMXNKQDZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate: is a spirocyclic compound characterized by a unique structural framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate typically involves the Prins cyclization reaction. The reaction conditions often include the use of Grubbs catalyst in olefin metathesis reactions, although this approach can be complex and expensive .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to the complexity and specificity of the synthetic routes involved. the Prins cyclization reaction remains a key method for its synthesis in research settings .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure provides a versatile scaffold for various chemical transformations .

Biology: In biological research, tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate has been studied for its potential as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis. This makes it a promising candidate for the development of new antituberculosis drugs .

Medicine: The compound’s potential medicinal applications extend to its use as a scaffold for designing drugs targeting various biological pathways. Its structural features allow for the optimization of pharmacokinetic and pharmacodynamic properties .

Industry: In the industrial sector, this compound’s applications are less documented but could include its use in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis. This inhibition is achieved through binding to the active site of the protein, thereby blocking its function .

Comparison with Similar Compounds

Uniqueness: The uniqueness of tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as an inhibitor of the MmpL3 protein sets it apart from other similar compounds, highlighting its potential in antituberculosis drug development .

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

tert-butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-7-4-6-14(10-15)9-11(16)5-8-18-14/h11,16H,4-10H2,1-3H3

InChI Key

HQLMLUKMXNKQDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(CCO2)O

Origin of Product

United States

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